molecular formula C8H11N B031038 N-(1,1,2,2,2-Pentadeuterioethyl)aniline CAS No. 844665-21-0

N-(1,1,2,2,2-Pentadeuterioethyl)aniline

Cat. No.: B031038
CAS No.: 844665-21-0
M. Wt: 126.21 g/mol
InChI Key: OJGMBLNIHDZDGS-ZBJDZAJPSA-N
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Description

N-Ethylaniline-d5 is labelled N-Ethylaniline which is a versatile organic building block used for the synthesis of various pharmaceutical and biologically active compounds. It can be used for the synthesis of benzenesulfonamides as inhibitors of microsomal prostaglandin E2 synthase 1 (mPGES-1) in mice and in humans as potential anti-inflammatory agents.

Biological Activity

N-(1,1,2,2,2-Pentadeuterioethyl)aniline is a deuterated analog of aniline, which is a significant compound in medicinal chemistry and material science. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the presence of deuterium atoms in its ethyl side chain. The incorporation of deuterium can influence the compound's metabolic stability and biological activity due to the kinetic isotope effect. The molecular formula for this compound is C8_{8}H10_{10}D5_{5}N.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. Key areas of focus include:

  • Antitumor Activity : Preliminary studies suggest that compounds with an aniline structure can exhibit antitumor properties. The introduction of deuterium may enhance these effects by altering the compound's interaction with biological targets.
  • Antioxidant Properties : Similar compounds have shown significant antioxidant activity. The presence of electron-donating groups on the aromatic ring can enhance this property.
  • Neuroprotective Effects : Some derivatives of aniline are known for their neuroprotective effects. The potential modification with deuterium could provide insights into the mechanisms underlying these activities.

Structure-Activity Relationship (SAR)

The SAR of this compound can be analyzed based on its structural components:

  • Aromatic Ring Substituents : Substituents on the aromatic ring significantly affect biological activity. Electron-donating groups generally increase activity due to enhanced electron density.
  • Alkyl Chain Length : Variations in the alkyl chain length can influence lipophilicity and membrane permeability, impacting overall bioactivity.

Table 1: Summary of Biological Activities and Structural Features

Activity TypeKey Structural FeaturesObserved Effects
AntitumorAromatic ring substitutionsIncreased potency with electron donors
AntioxidantPresence of hydroxyl groupsEnhanced free radical scavenging
NeuroprotectiveLong-chain alkyl substituentsImproved neuroprotective effects

Case Studies

Recent studies have highlighted the potential of deuterated compounds in medicinal applications:

  • Antitumor Studies : A study demonstrated that a series of aniline derivatives exhibited significant cytotoxicity against various cancer cell lines. The introduction of deuterium was hypothesized to enhance metabolic stability and efficacy (Source: PMC9572019).
  • Antioxidant Activity Assessment : Research comparing various aniline derivatives indicated that those with additional electron-donating groups had higher antioxidant activity. The kinetic isotope effect from deuteration may play a crucial role in enhancing these properties.
  • Neuroprotection : A case study involving neuroprotective agents revealed that certain aniline derivatives could reduce oxidative stress in neuronal cells. The modification with deuterium could potentially improve these protective effects through altered metabolism.

Properties

IUPAC Name

N-(1,1,2,2,2-pentadeuterioethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N/c1-2-9-8-6-4-3-5-7-8/h3-7,9H,2H2,1H3/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJGMBLNIHDZDGS-ZBJDZAJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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